![molecular formula C30H36O2S2 B15061763 1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzothiophene core through a series of cyclization reactions, followed by functionalization at specific positions to introduce the octanone groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] has several scientific research applications:
Organic Electronics: Used as a semiconductor material in OFETs and OPVs due to its high charge mobility and stability.
Photovoltaics: Employed in the development of high-efficiency solar cells.
Material Science: Studied for its unique aggregation-induced emission (AIE) properties, making it useful in the design of new luminescent materials.
Mécanisme D'action
The mechanism by which 1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] exerts its effects involves its ability to facilitate charge transport through π-π stacking interactions. The molecular targets include various organic semiconductors and conductive polymers. The pathways involved often include electron or hole transport mechanisms, which are crucial for the performance of electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dioctyl 1benzothieno3,2-bbenzothiophene (C8-BTBT) : Known for its high charge mobility and stability in OFETs .
- 1Benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE) : Exhibits aggregation-induced emission (AIE) properties .
- 1Benzothieno3,2-bbenzothiophene-phenyl-N,N-dimethylamine (BTBT-NMe) : Known for its aggregation-caused quenching (ACQ) properties .
Uniqueness
1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] is unique due to its specific functionalization with octanone groups, which enhances its solubility and processability. This makes it particularly suitable for solution-processed electronic devices .
Propriétés
Formule moléculaire |
C30H36O2S2 |
|---|---|
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
1-(2-octanoyl-[1]benzothiolo[3,2-b][1]benzothiol-7-yl)octan-1-one |
InChI |
InChI=1S/C30H36O2S2/c1-3-5-7-9-11-13-25(31)21-15-17-23-27(19-21)33-30-24-18-16-22(20-28(24)34-29(23)30)26(32)14-12-10-8-6-4-2/h15-20H,3-14H2,1-2H3 |
Clé InChI |
JDLYZMYANFZDMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


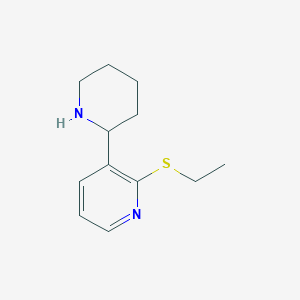

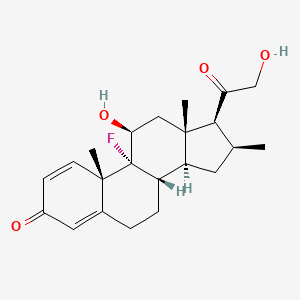
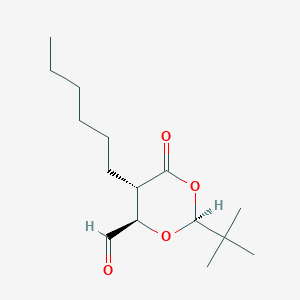
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)

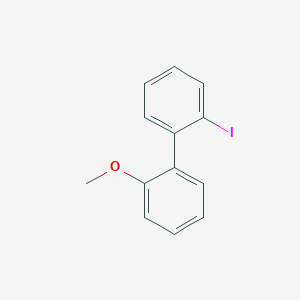

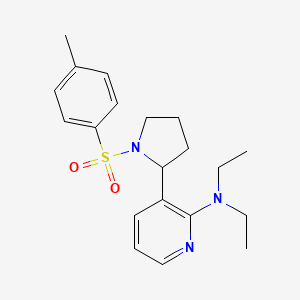
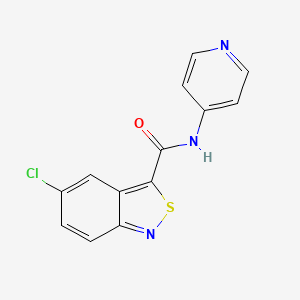
![9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B15061747.png)
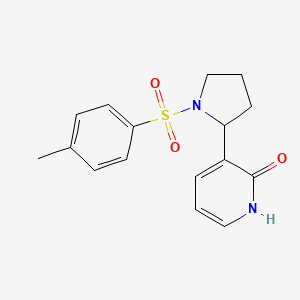

![a]pyrimidin-4(5H)-yl)ethanone](/img/structure/B15061778.png)
